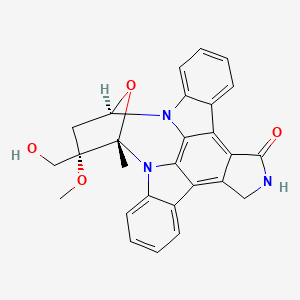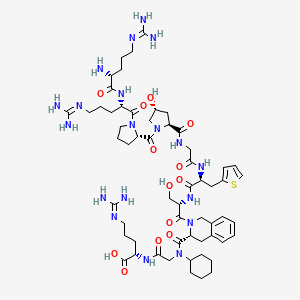![molecular formula C15H23BN2O3 B10837730 4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine](/img/structure/B10837730.png)
4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
E-2040 is a compound used in various scientific applications, particularly in the synthesis of RNA. It is known for its high specificity and efficiency in producing RNA transcripts, making it a valuable tool in molecular biology and genetic research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of E-2040 involves the synthesis of RNA using the HiScribe T7 High Yield RNA Synthesis Kit. The process typically includes the following steps :
- Thawing the necessary kit components and mixing them in nuclease-free tubes.
- Preparing a master mix by combining equal volumes of the 10X reaction buffer and four ribonucleotide solutions.
- Assembling the reaction at room temperature with nuclease-free water, 10X reaction buffer, ATP, GTP, UTP, CTP, template DNA, DTT, and T7 RNA Polymerase Mix.
- Incubating the reaction at 37°C for 2 hours.
Industrial Production Methods
Industrial production of E-2040 follows similar protocols but on a larger scale. The process involves scaling up the reaction volumes and using automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
E-2040 undergoes various chemical reactions, primarily involving the synthesis of RNA. The key reactions include :
Oxidation: The RNA polymerase in the kit is sensitive to oxidation, which can affect the yield of RNA.
Substitution: The incorporation of ribonucleotides into the growing RNA chain.
Reduction: The addition of DTT to the reaction to prevent oxidation and maintain RNA yield.
Common reagents used in these reactions include ATP, GTP, UTP, CTP, and DTT. The major products formed are RNA transcripts of varying lengths, depending on the template DNA used .
Scientific Research Applications
E-2040 has a wide range of applications in scientific research, including :
Chemistry: Used in the synthesis of RNA for various chemical analyses and experiments.
Biology: Essential for studying gene expression, RNA interference, and other molecular biology techniques.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostics.
Industry: Applied in the production of RNA for various industrial processes, including biotechnology and pharmaceuticals.
Mechanism of Action
The mechanism of action of E-2040 involves the synthesis of RNA through the activity of T7 RNA Polymerase. The enzyme catalyzes the formation of RNA by incorporating ribonucleotides into the growing RNA chain, using a DNA template. The molecular targets include the ribonucleotides ATP, GTP, UTP, and CTP, which are essential for RNA synthesis .
Comparison with Similar Compounds
E-2040 is unique in its high yield and specificity for RNA synthesis. Similar compounds include other RNA synthesis kits and reagents, such as the HiScribe T7 High Yield RNA Synthesis Kit and other commercially available RNA synthesis kits . E-2040 stands out due to its optimized reaction conditions and high efficiency in producing RNA transcripts.
Properties
Molecular Formula |
C15H23BN2O3 |
|---|---|
Molecular Weight |
290.17 g/mol |
IUPAC Name |
4-ethoxy-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridin-2-amine |
InChI |
InChI=1S/C15H23BN2O3/c1-6-19-12-9-13(17)18-10-11(12)7-8-16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H2,17,18)/b8-7+ |
InChI Key |
LHNZICNYYCFWCS-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(C=C2OCC)N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2OCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(9-Methoxy-1,3,3a,4,5,9b-hexahydrobenzo[e]isoindol-2-yl)butyl]-4-azatetracyclo[5.4.2.02,6.08,11]trideca-9,12-diene-3,5-dione](/img/structure/B10837653.png)
![2-butyl-5-chloro-3-[[1-[2-(2H-tetrazol-5-yl)phenyl]indol-4-yl]methyl]imidazole-4-carboxylic Acid](/img/structure/B10837658.png)
![(2S)-2-[(2-amino-1,3-thiazol-4-yl)methyl]-N-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-N'-(cyclohexylmethyl)-N'-[2-[methyl(2-pyridin-2-ylethyl)amino]-2-oxoethyl]butanediamide](/img/structure/B10837660.png)
![N-(Tert-Butoxycarbonyl)-3-Methyl-L-Valyl-(4r)-N-{(1r,2s)-1-[(Cyclopropylsulfonyl)carbamoyl]-2-Ethenylcyclopropyl}-4-[(6-Methoxyisoquinolin-1-Yl)oxy]-L-Prolinamide](/img/structure/B10837668.png)

![N-[3-cyclohexyl-1-(methylamino)-1-oxopropan-2-yl]-N',3-dihydroxy-2-propan-2-ylbutanediamide](/img/structure/B10837680.png)

![disodium;5-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-[4-[[4,6-bis[3-[bis(3-amino-3-oxopropyl)sulfamoyl]anilino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B10837692.png)

![3-[[4-(4-Fluorophenoxy)benzenesulfonyl]-(1-hydroxycarbamoylcyclopentyl)amino]propionic acid](/img/structure/B10837708.png)
![5-methoxy-3-[N-(4-(4-fluoro-phenyl)-4-oxo-butyl)-1,2,5,6-tetrahydro-pyridin-3-ylmethyl]-1H-indole](/img/structure/B10837715.png)
![[(5S,11S,14S)-11-(3-Guanidino-propyl)-14-isopropyl-12-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaaza-bicyclo[15.3.1]henicosa-1(20),17(21),18-trien-5-yl]-acetic acid](/img/structure/B10837723.png)
![5-hydroxy-6-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine-2-carboxylic acid](/img/structure/B10837732.png)
![Acetic acid;manganese;13,16,19,22-tetraoxa-3,6-diazatricyclo[21.3.1.18,12]octacosa-1(27),2,6,8(28),9,11,23,25-octaene-27,28-diol](/img/structure/B10837738.png)
